2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
Overview
Description
Anthraquinone derivatives and their analogs, including compounds with complex substitutions, are of significant interest in scientific research due to their potential applications in materials science, electronics, and pharmacology. Their versatile chemical structure allows for a wide range of modifications, leading to diverse physical and chemical properties.
Synthesis Analysis
The synthesis of complex anthraquinone derivatives often involves condensation reactions, cyclization, and substitutions that introduce various functional groups into the anthraquinone core. For example, condensation of quinazoline with formyl-substituted uracil derivatives has been used to synthesize pyrimidine-fused flavins and deazaflavins, indicating a versatile approach to building complex heterocyclic systems around an anthraquinone framework (Yoneda & Koga, 1989).
Molecular Structure Analysis
Molecular structure analysis of anthraquinone derivatives, including X-ray diffraction and NMR spectroscopy, reveals the influence of substituents on the overall geometry and electronic structure of the molecules. The introduction of alkyl or aryl groups can significantly alter the molecular conformation and, consequently, the optical and electronic properties of these compounds.
Chemical Reactions and Properties
Anthraquinone derivatives undergo a variety of chemical reactions, including redox processes, photochemical transformations, and nucleophilic substitutions. These reactions can be tailored to modify the chemical and physical properties of the compounds for specific applications, such as in the development of organic semiconductors or photovoltaic materials.
Physical Properties Analysis
The physical properties of anthraquinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. Thermal annealing, for instance, can affect the structural and optical properties of thin films made from these compounds, as demonstrated in studies on thermal evaporation techniques and the subsequent annealing effects (Qashou et al., 2017).
Scientific Research Applications
Optoelectronic Devices : Derivatives of this compound, such as perylene bisimide derivatives, have potential applications in optoelectronic devices. The properties of these materials can be significantly influenced by their molecular structures and the arrangement in assembled nanostructures (Guo, Zhang, Wang, & Li, 2019).
Dielectric and Electrical Properties : The dielectric relaxation behavior of certain thin films containing variants of this compound is affected by frequency and temperature, indicating potential use in electrical applications (Qashou, Darwish, Alharbi, Al Garni, & Hanafy, 2017).
Photodynamic Therapy : Some derivatives like Ru-BP, based on a ruthenium(II) phenanthroline bis(perylenediimide) dyad, have shown effectiveness in decreasing the viability of cancer cells under red light, making them promising for photodynamic therapy (Aksakal, Kazan, Eçik, & Yuksel, 2018).
Solar Cell Applications : Derivatives such as PF-PDIN show promise as cathode interlayers in inverted polymer solar cells, contributing to power conversion efficiency (Zhao, He, Wang, Chen, Wang, Zhang, & Yang, 2015).
Organic Electronics : Bay-linked diperylenediimide molecules, which have steric hindrance that decreases molecular aggregation, are used in organic electronics (Farr, Fontana, Zho, Wu, Li, Knutson, Rubin, & Schwartz, 2018).
Photodiodes : Polymer photodiodes with a broad spectral response, including those based on variants of this compound, are used for imaging in the near-infrared window of the atmosphere (Han, Yang, Ma, Qiao, & Wang, 2018).
Ultrafast Photomemory Devices : Liquid crystalline rylenediimides, a class including derivatives of this compound, are used as efficient charge blocking electrets in ultrafast photomemory devices (Lin, Lin, Yang, Li, Ercan, Hung, Chien, & Chen, 2021).
properties
IUPAC Name |
7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O4/c1-5-17(6-2)35-31(37)23-13-9-19-21-11-15-25-30-26(34(40)36(33(25)39)18(7-3)8-4)16-12-22(28(21)30)20-10-14-24(32(35)38)29(23)27(19)20/h9-18H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPBSZJAQGGCPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CC)CC)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553714 | |
Record name | 2,9-Di(pentan-3-yl)isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone | |
CAS RN |
110590-81-3 | |
Record name | 2,9-Di(pentan-3-yl)isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,9-Di(pent-3-yl)-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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